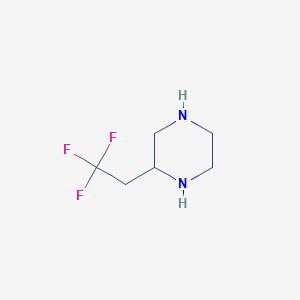

2-(2,2,2-Trifluoroethyl)piperazine

Description

Contextualization of Piperazine (B1678402) Scaffolds in Advanced Organic Synthesis

The unique structural and chemical properties of the piperazine core make it a versatile building block in organic synthesis. researchgate.net The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. rsc.org This adaptability has led to its incorporation into a wide range of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and anticancer agents. rsc.orgmdpi.comresearchgate.net Furthermore, piperazine derivatives are not only integral to drug discovery but also find applications in catalysis and the development of metal-organic frameworks (MOFs). rsc.org

The synthetic utility of piperazine is further enhanced by its conformational flexibility and basicity, which can be modulated to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net Researchers continue to explore novel synthetic methodologies, including C-H functionalization and multicomponent reactions, to expand the chemical space accessible from piperazine-based starting materials. mdpi.comresearchgate.net

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

| Antidepressants | Amoxapine, Vortioxetine rsc.orgmdpi.com |

| Antipsychotics | Bifeprunox, Fluphenazine rsc.orgresearchgate.net |

| Antihistamines | Cyclizine, Oxatomide rsc.org |

| Anticancer | Imatinib, Palbociclib mdpi.commdpi.com |

| Antiviral | Indinavir, Letermovir researchgate.netmdpi.com |

| Antifungal | Itraconazole rsc.org |

| Antibiotics | Ciprofloxacin rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXXAILEMUPCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297910 | |

| Record name | 2-(2,2,2-Trifluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-24-5 | |

| Record name | 2-(2,2,2-Trifluoroethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910444-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2,2-Trifluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Trifluoroethyl Moiety: Enhancing Molecular Properties

Rationale for Trifluoroethyl Moieties in Medicinal and Synthetic Chemistry

The trifluoromethyl group (-CF3) within the trifluoroethyl moiety imparts several advantageous properties to a molecule. hovione.com Its high electronegativity and the strength of the carbon-fluorine bond enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov This can lead to improved bioavailability and a longer duration of action for drug candidates.

Table 2: Physicochemical Effects of Trifluoroethyl Group Incorporation

| Property | Effect of Trifluoroethyl Group |

| Metabolic Stability | Increased due to the strength of the C-F bond mdpi.comnih.gov |

| Lipophilicity | Generally increased, influencing membrane permeability mdpi.com |

| pKa | Can be altered, affecting ionization at physiological pH |

| Binding Affinity | Can be enhanced through specific interactions with target proteins mdpi.com |

| Conformation | Can influence the overall shape and rigidity of the molecule |

2 2,2,2 Trifluoroethyl Piperazine: a Confluence of Key Moieties

Overview of this compound as a Key Research Target and Synthetic Intermediate

The presence of the 2,2,2-trifluoroethyl substituent on the piperazine ring creates a chiral center, leading to enantiomeric forms of the molecule. The specific stereochemistry can be crucial for biological activity, making the enantioselective synthesis of this compound an important research area. This compound serves as a versatile precursor for the synthesis of a wide range of trisubstituted piperazine derivatives. acs.org

Its utility as a synthetic intermediate is highlighted in the development of novel therapeutic agents. For instance, it can be a building block for noncovalent inhibitors of viral proteases, such as the main protease of SARS-CoV-2. acs.org The trifluoroethyl group can contribute to favorable drug-like properties in the final compounds. acs.org Furthermore, piperazine derivatives bearing fluorinated substituents are explored for their potential antiproliferative and antiviral activities. nih.govmdpi.com

Scope and Objectives of Academic Research on the Compound

Current academic research on this compound and related structures is multifaceted. A primary objective is the development of efficient and stereoselective synthetic routes to access this and similar fluorinated piperazines. This includes the exploration of novel catalytic systems and asymmetric synthesis strategies.

Another major focus is the incorporation of the this compound scaffold into new molecular entities with potential therapeutic applications. Researchers are investigating its use in the design of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The goal is to leverage the combined benefits of the piperazine core and the trifluoroethyl group to create compounds with improved potency, selectivity, and pharmacokinetic profiles. The ongoing research aims to expand the library of bioactive molecules derived from this versatile building block for a variety of disease targets.

Historical and Current Approaches to Piperazine Ring Formation in the Context of this compound Synthesis

The construction of the piperazine ring is a well-established field, with methods ranging from classical condensations to modern catalytic cyclizations. Historically, piperazines were often synthesized by reacting 1,2-dichloroethane (B1671644) with ammonia (B1221849) or by the cyclization of diethanolamine. researchgate.net These methods, however, often require harsh conditions and can lead to a mixture of products.

Modern synthetic chemistry offers a more diverse and controlled toolkit. A prevalent strategy involves the cyclization of N-substituted ethylenediamine (B42938) derivatives. For a 2-substituted piperazine like the target compound, this typically involves a precursor with the desired substituent already in place on a C2 fragment.

Current methodologies provide greater efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, for example, enable the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including piperazines. organic-chemistry.org Another powerful Pd-catalyzed method involves the cyclization of a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org Ruthenium-pincer complexes have been developed for the catalytic amination of diols, which can be coupled with a cyclization step to produce piperazines. researchgate.netorganic-chemistry.org More recently, photoredox catalysis has emerged as a mild and efficient approach, such as the visible-light-promoted decarboxylative annulation between a diamine and an aldehyde to furnish 2-substituted piperazines. organic-chemistry.org

A summary of selected methods applicable to 2-substituted piperazine synthesis is presented below.

Table 1: Comparison of Selected Piperazine Ring Formation Methodologies

| Methodology | Precursors | Key Features | Reference |

|---|---|---|---|

| Classical Condensation | Diethanolamine derivatives | Traditional approach, often requires harsh conditions (e.g., high temperature, strong acids). | researchgate.net |

| Reductive Amination/Cyclization | Amino acid/ester and amino alcohol | Builds the ring from readily available chiral or achiral building blocks. | nih.gov |

| Pd-Catalyzed Cyclization | Alkenyl or propargyl diamines | High efficiency and control over regio- and stereochemistry. | organic-chemistry.org |

| Photoredox Annulation | Diamine and aldehyde | Utilizes visible light, offers mild reaction conditions and good functional group tolerance. | organic-chemistry.org |

| SnAP/SLAP Reagent Cyclization | Aldehyde and Stannyl/Silyl Amine Protocol Reagent | Radical-based process for C-H functionalization during ring formation. | mdpi.com |

Strategies for Incorporating the 2,2,2-Trifluoroethyl Moiety

Late-stage functionalization involves installing the 2,2,2-trifluoroethyl group onto a pre-formed piperazine ring. This approach is advantageous when a variety of piperazine cores are readily available. The most direct method is the N-alkylation of a piperazine nitrogen. However, for C-functionalization at the 2-position, this strategy is less common and more complex.

A more viable late-stage approach involves the N-trifluoroethylation of a suitably protected piperazine. For instance, a piperazine protected at one nitrogen (e.g., with a Boc group) can be alkylated at the other nitrogen. A notable development is the practical, catalyst-free reductive trifluoroethylation of secondary amines. nih.govworktribe.comresearchgate.net This method uses the inexpensive and stable trifluoroacetic acid as the fluorine source in combination with a silane (B1218182) reducing agent, offering remarkable functional group tolerance. nih.govworktribe.comresearchgate.netresearchgate.net

Table 2: Selected Reagents for Late-Stage Trifluoroethylation

| Reagent/System | Description | Reference |

|---|---|---|

| 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) | Highly reactive electrophilic trifluoroethylating agent. | General Knowledge |

| 2,2,2-Trifluoroethyl tosylate (CF₃CH₂OTs) | A stable and effective trifluoroethylating agent. | General Knowledge |

| Trifluoroacetic acid / Silane | A catalyst-free reductive system for trifluoroethylating secondary amines. | nih.govworktribe.comresearchgate.net |

An early-stage strategy involves using a building block that already contains the trifluoroethyl or a precursor trifluoromethyl group. researchgate.netnih.gov This approach is often more efficient for constructing the target molecule, as it avoids potential issues with selectivity and reactivity in late-stage modifications.

One powerful strategy is the use of trifluoromethylated building blocks in cycloaddition reactions or as precursors for cyclization. rsc.orgresearchgate.net For example, a synthesis could commence with a trifluoroethyl-containing amine or amino alcohol, which is then elaborated into the piperazine ring. A relevant synthesis of a 2-phenyl-3-(trifluoromethyl)piperazine utilized the Ruppert-Prakash reagent (TMSCF₃) to install a trifluoromethyl group onto an imine. nih.gov Subsequent reduction of the CF₃ group would yield the desired CF₂H₂ moiety, although this reduction can be challenging. A more direct route would start from a precursor like 4,4,4-trifluoro-3-aminobutanol, which can be cyclized to form the this compound core. The synthesis of such fluorinated building blocks is a key area of research. researchgate.netmdpi.com

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical in the synthesis of unsymmetrically substituted piperazines. For the target molecule, the primary challenge is controlling the substitution at the C2 position and subsequently differentiating the N1 and N4 nitrogens for further functionalization.

Regioselectivity in the ring formation is often achieved by the choice of synthetic route. Building the ring from a pre-functionalized C2-N-C-C fragment, such as a derivative of 3,3,3-trifluoroalanine or a corresponding amino alcohol, inherently places the substituent at the correct position.

Once the 2-substituted piperazine ring is formed, the two nitrogen atoms are chemically non-equivalent. Differentiating them is typically accomplished using orthogonal protecting groups. For example, the ring can be formed with one nitrogen protected by a Boc group and the other by a benzyl (B1604629) (Bn) group. The Boc group can be selectively removed under acidic conditions, allowing functionalization of that nitrogen, while the benzyl group remains intact until removed later by hydrogenolysis. This strategy provides precise control over the final structure.

Asymmetric Synthesis of Chiral this compound Enantiomers

Since the C2 carbon of this compound is a stereocenter, controlling its absolute configuration is crucial for pharmaceutical applications. rsc.org Asymmetric synthesis aims to produce a single enantiomer, which can be achieved through various methods, including the use of chiral catalysts, chiral pool starting materials, or chiral auxiliaries. researchgate.netresearchgate.netnih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This is a robust and widely used strategy in asymmetric synthesis. nih.govnih.gov

For synthesizing chiral 2-substituted piperazines, a prominent approach involves the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective. sigmaaldrich.comosi.lvyale.edu For a related synthesis, an α-amino sulfinylimine was treated with a trifluoromethyl source. nih.gov The sulfinyl group effectively shielded one face of the imine, leading to a highly diastereoselective addition. The resulting product, with the stereocenter established, could then be cyclized and the auxiliary removed under mild acidic conditions to yield the enantiomerically enriched piperazine. Other auxiliaries, such as those derived from chiral amino alcohols like phenylglycinol, have also been successfully employed in similar strategies. nih.gov

Table 3: Examples of Chiral Auxiliaries in Asymmetric Piperazine Synthesis

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| tert-Butanesulfinamide (Ellman's Auxiliary) | Diastereoselective addition to sulfinylimines. | Versatile, high diastereoselectivity, easily removed. | nih.govsigmaaldrich.comosi.lv |

| (R)-(-)-Phenylglycinol | Used to form chiral amides or imines, directing subsequent reactions. | Derived from the chiral pool, effective in controlling stereochemistry. | nih.gov |

| Oxazolidinones (Evans Auxiliaries) | Control of stereochemistry in alkylation reactions of enolates. | Well-established, predictable stereochemical outcomes. | General Knowledge |

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis is a cornerstone in modern medicinal chemistry, providing access to enantiomerically pure compounds, which is crucial as different enantiomers of a drug can have vastly different biological activities. researchgate.net The development of catalytic asymmetric methods for synthesizing substituted piperazines is an active area of research. nih.gov

A highly effective strategy for installing the chiral center in precursors to this compound is through asymmetric hydrogenation. For instance, the enantioselective hydrogenation of α-trifluoromethylidene lactams, catalyzed by a Rhodium/f-spiroPhos complex, has been developed as an efficient route to chiral 2,2,2-trifluoroethyl lactams. rsc.org These products, obtained with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers, can be subsequently transformed into chiral piperidones, which are direct precursors to the target piperazine ring system. rsc.org This "after cyclization" approach, where the stereocenter is formed on a pre-existing heterocyclic ring, is recognized as one of the most powerful methods for creating chiral N-heterocyclic compounds due to its high efficiency and atom economy. nih.gov The success of this strategy relies on the selection of an appropriate chiral catalyst, such as bisphosphine-rhodium complexes, which have proven effective in the asymmetric hydrogenation of various unsaturated N-heterocycles. nih.gov

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or proline, as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the final product, bypassing the need for a de novo asymmetric induction step.

A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from natural α-amino acids. nih.gov This method yields the desired chiral piperazine scaffold in just four steps. The key transformation is an aza-Michael addition between a chiral 1,2-diamine, derived from the starting amino acid, and an electrophilic coupling partner. nih.gov This approach is not only efficient but also versatile, allowing for the construction of various chiral piperazines, and has been successfully applied to multigram-scale synthesis. nih.gov Similarly, novel C2-symmetric chiral piperazines have been designed and synthesized from L-proline, another common chiral pool starting material. nih.gov These examples underscore the utility of the chiral pool in accessing stereochemically defined piperazine cores.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

Solvent-Free and Environmentally Benign Methodologies

A key aspect of green chemistry involves minimizing or eliminating the use of volatile organic solvents, which contribute to environmental pollution. nih.gov Solvent-free reaction conditions represent an ideal approach. For example, efficient syntheses of various heterocyclic compounds, such as 2-substituted imidazolines, have been developed under solvent-free conditions, often involving simple condensation reactions catalyzed by reusable or benign reagents. researchgate.net Another green strategy is the use of water as a reaction medium or employing natural, biodegradable catalysts like lemon juice, which has been successfully used in the synthesis of dihydroquinazolin-4(1H)-ones. nih.gov While specific solvent-free methods for this compound are not extensively documented, the principles demonstrated in the synthesis of other heterocycles provide a clear roadmap for future development, moving away from traditional, often hazardous, organic solvents.

Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful. Asymmetric hydrogenation is an excellent example of an atom-economical process, as it involves the addition of a hydrogen molecule across a double bond, incorporating all atoms into the product. nih.gov This method is one of the most powerful for obtaining chiral molecules due to its high efficiency and minimal waste generation. nih.gov Designing synthetic routes to this compound that maximize atom economy, for example, through catalytic addition or cyclization reactions, is a key goal for developing more sustainable manufacturing processes.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for pharmaceutical synthesis. researchgate.netnih.gov This technology provides superior control over reaction parameters like temperature and pressure, enhances safety when dealing with hazardous reagents, and facilitates seamless scaling from the laboratory to industrial production. jst.org.inillinois.edumdpi.com

The synthesis of piperazine scaffolds is well-suited to flow chemistry applications. nih.gov For instance, a continuous production process for N-[(2Z)-piperazin-2-ylidene]-2,2,2-trifluoroacetylhydrazide, a related piperazine derivative, has been developed using a tubular reactor. google.com In this process, solutions of the reactants are continuously pumped and mixed in the reactor under controlled temperature, leading to high yield and stable product quality in a safe and environmentally friendly manner. google.com The transition of synthetic methods from batch to continuous flow conditions is a significant advantage, particularly for reactions that may be hazardous or difficult to control on a large scale. mdpi.com The enhanced heat and mass transfer in flow reactors can lead to significantly reduced reaction times compared to batch processing. mdpi.com

Novel Reagents and Catalysts for the Synthesis of this compound

The development of novel reagents and catalysts is critical for advancing the synthesis of complex molecules like this compound. These innovations can provide new pathways, improve efficiency, and enable challenging transformations.

For the introduction of the trifluoromethyl group, the Ruppert–Prakash reagent (TMSCF₃) is a key tool. A diastereoselective nucleophilic addition of this reagent to α-amino sulfinylimines has been used as the key step in synthesizing enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org This methodology provides access to previously unknown, stereochemically defined trifluoromethylated piperazines. acs.org

In the realm of catalysis, several advanced systems have been employed.

Rhodium-based catalysts , such as the Rh/f-spiroPhos complex, are highly effective for the enantioselective hydrogenation of α-trifluoromethylidene lactam precursors, achieving excellent enantioselectivities. rsc.org

Photoredox catalysts , like Iridium-based complexes (e.g., Ir(ppy)₃), have enabled the C-H functionalization of piperazine rings, offering a modern approach to introduce substituents directly onto the heterocycle. mdpi.com

Tantalum catalysts have been used for hydroaminoalkylation reactions to synthesize substituted N-heterocycles. mdpi.com

The following table summarizes some of the advanced catalysts used in the synthesis of piperazines and their precursors.

| Catalyst System | Reaction Type | Application | Reference |

| Rh/f-spiroPhos | Asymmetric Hydrogenation | Synthesis of chiral 2,2,2-trifluoroethyl lactams | rsc.org |

| Ir(ppy)₃ | Photoredox C-H Arylation | Functionalization of piperazine rings | mdpi.com |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Photoredox C-H Vinylation | Functionalization of piperazine rings | mdpi.com |

| Ruppert–Prakash Reagent (TMSCF₃) | Nucleophilic Trifluoromethylation | Synthesis of 3-(trifluoromethyl)piperazines | acs.org |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Synthesis of chiral morpholines (analogous to piperazines) | nih.gov |

N-Functionalization of the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are the most common sites for chemical modification due to their nucleophilicity. The N-1 nitrogen is adjacent to the trifluoroethyl group, making it more sterically hindered than the N-4 nitrogen. This difference allows for selective functionalization under controlled conditions.

Alkylation and Arylation Reactions

The secondary amine at the N-4 position readily undergoes nucleophilic substitution reactions with alkyl and aryl halides. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the final molecule.

Arylation can be achieved by reacting the piperazine with activated aryl halides, such as those bearing electron-withdrawing groups. For instance, the N-arylation of piperazine derivatives with substrates like p-nitrochlorobenzene can be performed in water at elevated temperatures, demonstrating a green chemistry approach to these modifications. mdpi.com The differential reactivity of the two nitrogen atoms is a key consideration in these synthetic strategies.

Table 1: Representative N-Arylation of a Piperazine Substrate This table illustrates a general reaction based on findings for similar piperazine compounds.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperazine Derivative | p-Nitrochlorobenzene | K₂CO₃ | Water | N-(4-nitrophenyl)piperazine Derivative |

Acylation and Sulfonylation

Acylation and sulfonylation of the piperazine nitrogens are common strategies to introduce amide and sulfonamide functionalities, which can act as hydrogen bond acceptors and influence the molecule's conformation and binding properties. The reaction of this compound with a sulfonyl chloride, for example, yields the corresponding piperazine-1-sulfonyl chloride derivative. uni.lu This transformation typically occurs at the less hindered N-4 position.

Furthermore, acylation is often used as a protective group strategy. For instance, reacting a piperazine-containing compound with ethyl trifluoroacetate (B77799) can selectively protect a primary amine, allowing for subsequent modifications at other positions. nih.gov

Table 2: Synthesis of a Sulfonylated Derivative

| Starting Material | Reagent | Product |

| This compound | Sulfonyl chloride (e.g., SO₂Cl₂) | 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonyl chloride uni.lu |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is frequently employed to functionalize the secondary amine of the this compound core. msu.ruresearchgate.net This two-step, one-pot process involves the reaction of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

This strategy is particularly valuable for building complex molecular architectures. Research has shown its application in synthesizing polyamine structures where a ketone is coupled to a protected piperazine derivative through reductive amination to construct larger, functional molecules. nih.gov The process can be iterative, allowing for controlled, step-wise elongation of molecular chains. nih.gov

Functionalization at the Carbon Backbone of the Piperazine Ring

While less common than N-functionalization, modifications to the carbon atoms of the piperazine ring are crucial for introducing stereocenters and altering the ring's conformation. Such modifications often require building the ring from acyclic precursors with the desired substituents already in place.

Examples of carbon-substituted derivatives include 2-methyl-1-(2,2,2-trifluoroethyl)piperazine, which incorporates an additional alkyl group on the carbon backbone. bldpharm.com More complex modifications have been reported, such as the asymmetric synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov This was achieved through the diastereoselective addition of a trifluoromethyl source to a chiral α-amino sulfinylimine, demonstrating a sophisticated approach to creating stereochemically defined piperazines. nih.gov

Another strategy involves the oxidation of a ring carbon to a carbonyl group, forming a piperazin-2-one (B30754) derivative, such as 1-(2,2,2-trifluoroethyl)-2-piperazinone. sigmaaldrich.com These piperazinones are versatile intermediates that can be further functionalized, for example, through tandem reductive amination and cyclization reactions to generate diverse libraries of substituted piperazinones. nih.govresearchgate.netresearchgate.net

Modifications and Elaboration of the 2,2,2-Trifluoroethyl Moiety

Direct chemical modification of the 2,2,2-trifluoroethyl group is challenging due to the high strength of the carbon-fluorine bonds. Therefore, research often focuses on synthetic strategies that build or "elaborate" this moiety onto other molecular scaffolds.

One notable transition-metal-free method involves the denitrogenative hydrotrifluoromethylation of benzaldehyde (B42025) hydrazones. nih.gov In this reaction, hydrazones react with a hypervalent iodine reagent to produce (2,2,2-trifluoroethyl)arenes, providing a direct route to the core structure of the trifluoroethyl side chain attached to an aromatic ring. nih.gov

Another synthetic approach involves the copper-catalyzed Goldberg-Ullmann coupling, which has been used to synthesize aryl 2,2,2-trifluoroethyl sulfides from aryl iodides and 2,2,2-trifluoroethyl thioacetate. elte.hu Although this example creates a sulfide (B99878) linkage, it illustrates a strategy for incorporating the trifluoroethyl group into larger systems, highlighting the versatility of building blocks containing this important fluorinated moiety. elte.hu

Palladium-Catalyzed Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Derivatives of this compound are valuable substrates and building blocks in these transformations.

For instance, a derivative where the piperazine is attached to an aryl halide can undergo a variety of coupling reactions at the halide position. The palladium-catalyzed coupling of chloropyrazines with various aromatic heterocycles provides a strong precedent for how a halogenated aryl-piperazine derivative could be functionalized. clockss.org

Furthermore, research has focused on the direct trifluoroethylation of organoboronic acids using 2,2,2-trifluoroethyl iodide and a palladium catalyst. cas.cn This method allows for the efficient formation of (trifluoroethyl)arenes from a wide range of aryl boronic acids, tolerating numerous functional groups. cas.cn Similar palladium-catalyzed reactions have been developed for trifluoroethoxylation, where a trifluoroethoxy group is coupled with aryl bromides. researchgate.net These methodologies underscore the significance of the trifluoroethyl group in advanced synthetic chemistry and its accessibility through palladium catalysis.

Table 3: Overview of Relevant Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

| Trifluoroethylation | Aryl boronic acid + CF₃CH₂I | Pd₂(dba)₃ / XantPhos | (Trifluoroethyl)arene | cas.cn |

| C-N Coupling | Chloropyrazine + Aromatic Heterocycle | Pd(PPh₃)₄ | Heteroaryl-Pyrazine | clockss.org |

| Trifluoroethoxylation | Aryl bromide + CF₃CH₂OH | tBuBrettPhos Pd G3 | Aryl trifluoroethyl ether | researchgate.net |

| C-F Activation/Coupling | Tetrafluoroethylene + Diarylzinc | Pd(0) / LiI | α,β,β-Trifluorostyrene | mdpi.com |

Chemo- and Regioselective Functionalization Approaches

The distinct electronic nature of the two nitrogen atoms in this compound, arising from the electron-withdrawing effect of the adjacent trifluoroethyl group, is the cornerstone of its selective functionalization. The nitrogen at the 1-position (N1), being closer to the trifluoroethyl substituent, is rendered less nucleophilic compared to the nitrogen at the 4-position (N4). This inherent difference in reactivity allows for strategic, regioselective modifications.

Academic research has explored various approaches to selectively functionalize either the N1 or N4 position. These strategies often involve the careful selection of reactants, catalysts, and reaction conditions to favor substitution at one nitrogen over the other.

One common strategy involves the use of protecting groups. For instance, the more nucleophilic N4 nitrogen can be selectively protected with a bulky or electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. This allows for subsequent functionalization at the less reactive N1 position. The protecting group can then be removed to yield the N1-substituted product or to allow for further modification at the N4 position.

Conversely, to achieve functionalization at the N4 position, reactions are often carried out without a protecting group, relying on the inherent higher nucleophilicity of the N4 nitrogen. By using stoichiometric amounts of the electrophile or by carefully controlling the reaction temperature and time, selective N4-alkylation or N4-acylation can be achieved.

Directing group strategies have also been employed to guide functionalization to a specific position on the piperazine ring. beilstein-journals.org While much of this research has focused on C-H functionalization, the principles can be extended to N-functionalization. beilstein-journals.orgnih.gov A directing group can be temporarily installed on one of the nitrogen atoms to sterically hinder it or to electronically deactivate it, thereby directing the incoming reactant to the other nitrogen.

The following table summarizes key research findings on the chemo- and regioselective functionalization of piperazine derivatives, which can be extrapolated to this compound.

Table 1: Chemo- and Regioselective Functionalization of Piperazine Derivatives

| Reactant/Strategy | Electrophile/Reagent | Catalyst/Conditions | Position of Functionalization | Product Type | Key Observations |

| Piperazine | Acyl Chlorides/Anhydrides | Aqueous media, controlled pH | N1 (mono-acylation) | N-Acylpiperazine | Protonation of one nitrogen at low pH allows for selective mono-acylation of the other. nih.gov |

| N-Boc-piperazine | Various electrophiles | Base | N4 | N4-substituted-N1-Boc-piperazine | The Boc group protects the N1 nitrogen, directing functionalization to the N4 position. |

| N-(Pyridin-2-yl)piperidine | Arylboronic acid esters | Ruthenium catalyst | C2 (α to nitrogen) | C-Substituted piperidine (B6355638) | Example of directing group strategy for C-H functionalization, principle applicable to N-functionalization. nih.gov |

| Piperazine | Chloroacetyl chloride | Triethylamine, Tetrahydrofuran | N1, N4 (di-acylation) | N,N'-diacylpiperazine | Use of excess acylating agent leads to di-substitution. |

| N-Aryl piperazine | Alkyl halides | Base | N4 | N,N'-disubstituted piperazine | The aryl group influences the reactivity of the piperazine nitrogens. |

It is important to note that the electron-withdrawing nature of the 2,2,2-trifluoroethyl group is expected to significantly influence the reaction outcomes, generally making the N1 nitrogen less reactive and favoring functionalization at the N4 position in competitive reactions.

Applications of 2 2,2,2 Trifluoroethyl Piperazine As a Synthetic Building Block and Pharmacophore Scaffold in Academic Research

Utility in the Construction of Complex Organic Molecules

The 2-(2,2,2-trifluoroethyl)piperazine moiety is a valuable building block for the synthesis of more complex molecular architectures. Its bifunctional nature, with two secondary amine groups, allows for sequential or differential functionalization, providing a strategic entry point for constructing diverse chemical libraries. The presence of the trifluoroethyl group can influence the reactivity of the piperazine (B1678402) nitrogens and impart unique stereoelectronic properties to the final molecule. nih.gov

Recent synthetic methodologies have focused on the efficient incorporation of piperazine and its derivatives into larger structures. For instance, palladium-catalyzed cross-coupling reactions have proven effective for the arylation of piperazines, enabling the facile synthesis of arylpiperazine scaffolds which are common in biologically active compounds. nih.gov Furthermore, multicomponent reactions, such as the Ugi cascade reaction, have been employed to rapidly assemble complex structures incorporating piperazine-2,5-dione cores, which can be derived from substituted piperazines. nih.gov The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines, highlighting a pathway to stereochemically defined trifluoromethylated piperazines. acs.org

Role in the Design and Synthesis of Advanced Scaffolds for Drug Discovery Research

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with multiple biological targets. researchgate.netresearchgate.net The incorporation of the this compound moiety into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in various non-covalent interactions.

Integration into Heterocyclic Systems

The this compound unit can be readily integrated into a wide variety of heterocyclic systems, a common strategy in drug design to explore chemical space and optimize biological activity. nih.gov For example, it can be linked to other heterocyclic cores, such as thieno[2,3-b]pyridines, to create hybrid molecules with potentially enhanced pharmacophoric features. acs.org The synthesis of such fused systems often involves the reaction of a functionalized piperazine with a suitable heterocyclic precursor. The piperazine-2,5-dione (diketopiperazine or DKP) scaffold, which can be synthesized from amino acid precursors, serves as a versatile template for the preparation of a diverse range of nitrogen-containing heterocycles. nih.govresearchgate.net The Ugi reaction, for instance, has been utilized to create tryptamine-piperazine-2,5-dione conjugates, demonstrating the ease of incorporating the piperazine core into complex heterocyclic frameworks. nih.gov

Application in Ligand Design for Catalysis

While the primary focus of this compound has been in medicinal chemistry, its structural features also suggest potential applications in the design of ligands for catalysis. Chiral diamines are well-established ligands in asymmetric catalysis. The C2-symmetry of many piperazine-based ligands can be advantageous in creating a well-defined chiral environment around a metal center.

Although specific examples detailing the use of this compound as a ligand in catalysis are not extensively documented, the principles of ligand design suggest its potential. The electronic properties of the trifluoroethyl group could modulate the electron-donating ability of the piperazine nitrogens, thereby influencing the catalytic activity of the metal complex. Furthermore, the development of chiral bismuth-rhodium paddlewheel catalysts, where the ligand sphere plays a crucial role in determining selectivity, highlights the importance of ligand design in achieving high catalytic performance. nih.govresearchgate.net The synthesis of piperazine-bridged phosphine (B1218219) ligands has also been explored, indicating the versatility of the piperazine scaffold in creating diverse ligand architectures.

Contributions to Chemical Probe Synthesis

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The design of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to incorporate functionalities that allow for target identification and visualization.

The this compound moiety can be a valuable component in the synthesis of chemical probes. Its trifluoromethyl group can serve as a useful spectroscopic tag for ¹⁹F NMR studies, a technique that is increasingly used in chemical biology to monitor ligand binding and probe protein environments. While direct examples of this compound being used in published chemical probes are not abundant, the principles of probe design support its utility. The piperazine scaffold itself is a common feature in many biologically active molecules, and the addition of the trifluoroethyl group provides a unique handle for both modulating biological activity and for detection.

Use in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. drugdiscoverychemistry.comtechnologynetworks.com

The this compound molecule, with a molecular weight of 168.16 g/mol , fits well within the typical size range of fragments used in FBDD. uni.lu The piperazine core provides a versatile scaffold that can be readily elaborated with different substituents to explore structure-activity relationships. astx.com The trifluoroethyl group can contribute to binding affinity and provide a spectroscopic handle for fragment screening using techniques like ¹⁹F NMR. The identification of piperazine-containing fragments that bind to targets like Bcl-2 family proteins and subsequent optimization have demonstrated the value of this scaffold in FBDD campaigns. drugdiscoverychemistry.com The synthesis of diverse piperazine derivatives for inclusion in fragment libraries is an active area of research, aiming to expand the chemical space accessible to FBDD screens. astx.com

Theoretical and Computational Studies of 2 2,2,2 Trifluoroethyl Piperazine

Quantum Chemical Calculations on Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional structure and electronic nature of molecules. For 2-(2,2,2-trifluoroethyl)piperazine, these studies provide insights into its preferred shapes and the distribution of electrons within the molecule.

The piperazine (B1678402) ring typically adopts a chair conformation. For a 2-substituted piperazine, the substituent can be in either an axial or equatorial position. Computational studies on related 2-substituted piperazines have shown a general preference for the axial conformation. nih.gov This preference is often influenced by a combination of steric and stereoelectronic effects.

In the case of this compound, the bulky trifluoroethyl group introduces significant steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can play a crucial role. A computational investigation of piperidine (B6355638) rings with fluoro and trifluoromethyl substituents revealed that the anomeric effect, which involves the delocalization of the nitrogen lone pair into an adjacent anti-periplanar σ* orbital, is most pronounced when the substituent is in the axial position. researchgate.net While this was observed in piperidines, similar principles can be applied to the piperazine ring. The electron-withdrawing nature of the trifluoromethyl group can enhance this hyperconjugative interaction, potentially stabilizing the axial conformer. However, a significant axial penalty due to the size of the CF3 group has also been noted, which could counteract this stabilization. researchgate.net

The electronic structure of this compound is significantly influenced by the highly electronegative fluorine atoms. Density functional theory (DFT) calculations on related fluorinated heterocyclic compounds have demonstrated that the introduction of a trifluoromethyl group generally leads to a lower energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's reactivity and kinetic stability. nih.gov The PubChem database provides predicted properties for this compound, which can be a starting point for more detailed computational analysis. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C6H11F3N2 | PubChem uni.lu |

| Monoisotopic Mass | 168.08743 Da | PubChem uni.lu |

| XlogP | 0.7 | PubChem uni.lu |

This interactive table provides predicted data which can be further investigated and validated through dedicated computational studies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction pathways. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the general reactivity of piperazines can be explored.

Piperazines are nucleophilic and undergo common reactions such as N-alkylation and N-arylation. mdpi.com DFT calculations can be employed to model these reactions. For instance, in an N-alkylation reaction, DFT can be used to calculate the energy profile of the nucleophilic attack of one of the piperazine nitrogens on an alkyl halide. This would involve locating the transition state structure and calculating its energy, thereby determining the activation energy of the reaction.

The presence of the 2-(2,2,2-trifluoroethyl) substituent would likely influence the nucleophilicity of the two nitrogen atoms differently. The electron-withdrawing effect of the trifluoroethyl group would decrease the electron density on the adjacent nitrogen (N1), making it less nucleophilic. The N4 nitrogen, being further away, would be more nucleophilic and thus the more likely site for reactions like alkylation or acylation. DFT calculations of properties like the Natural Bond Orbital (NBO) charges on the nitrogen atoms could quantify this difference in reactivity.

Furthermore, DFT can be used to study the regioselectivity of reactions. For example, in a reaction with an unsymmetrical electrophile, DFT can help predict which nitrogen atom is more likely to react and what the preferred orientation of the reactants is in the transition state.

Molecular Dynamics Simulations of this compound Derivatives

MD simulations of derivatives of this compound could be used to explore their behavior in different solvents or in complex with biological macromolecules like proteins. For instance, if a derivative is designed as a potential drug candidate, MD simulations can be used to study its binding stability to its target protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

The trifluoroethyl group would be expected to influence the solvation and interaction properties of the molecule. The CF3 group is lipophilic and can engage in favorable interactions with hydrophobic pockets of a protein. MD simulations can help visualize and quantify these interactions.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound Derivatives

| Application | Description |

| Binding Pose Analysis | To study the stability of a ligand-protein complex and identify key binding interactions. |

| Conformational Sampling | To explore the accessible conformations of the molecule in solution or when bound to a target. |

| Solvation Studies | To understand how the molecule interacts with water or other solvents. |

| Free Energy Calculations | To predict the binding affinity of a derivative to a biological target. |

This interactive table highlights the potential of MD simulations in the study of derivatives of the title compound.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling is a key component of modern SAR studies, allowing for the rational design of more potent and selective molecules. mdpi.com For derivatives of this compound, computational SAR studies could be invaluable in identifying promising candidates for various applications, such as pharmaceuticals. researchgate.netnih.gov

A typical computational SAR study would involve creating a library of virtual derivatives of this compound by modifying different parts of the molecule. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these descriptors with experimentally determined biological activity. These models can take the form of a mathematical equation that predicts the activity of a new, untested compound based on its calculated descriptors. Such models can guide the synthesis of new derivatives by prioritizing those with predicted high activity. The presence of the trifluoromethyl group is a key structural feature that would be explored in SAR studies of fluorinated piperazine derivatives. nih.govmdpi.com

In Silico Approaches for Predicting Synthetic Pathways and Reactivity

In silico methods can be used to predict viable synthetic routes for a target molecule and to anticipate its reactivity. For this compound, computational tools can assist in designing an efficient synthesis.

The synthesis of piperazine derivatives can be achieved through various methods, including the reductive amination of appropriate precursors or multi-step sequences involving protection and deprotection of the nitrogen atoms. mdpi.com Retrosynthetic analysis software can be used to propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available starting materials.

Computational chemistry can also be used to evaluate the feasibility of proposed reaction steps. For example, DFT calculations can be used to assess the thermodynamics and kinetics of a particular reaction, helping to identify potential bottlenecks or side reactions. For instance, the nucleophilic substitution to introduce the trifluoroethyl group could be modeled to determine the optimal reaction conditions.

The reactivity of this compound can also be predicted using computational methods. As mentioned earlier, the calculation of electronic properties like HOMO-LUMO energies and atomic charges can provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. This information can be valuable in predicting its behavior in different chemical environments and in designing subsequent chemical transformations.

Advanced Analytical Techniques in the Research and Development of 2 2,2,2 Trifluoroethyl Piperazine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-(2,2,2-Trifluoroethyl)piperazine and its derivatives. delpharm.com This technique provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This level of precision is crucial for confirming the identity of newly synthesized compounds and for identifying unknown impurities or metabolites. delpharm.com

In the analysis of trifluoroethylpiperazine derivatives, HRMS can definitively confirm the presence and number of fluorine atoms, a key structural feature. The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure. For instance, the cleavage of the bond between the piperazine (B1678402) ring and the trifluoroethyl group would produce characteristic fragment ions. By analyzing the accurate masses of these fragments, researchers can piece together the connectivity of the molecule. researchgate.netresearchgate.net For example, in the mass spectra of trifluoroacetyl derivatives of some piperazine compounds, a major fragment ion at m/z 135 corresponds to the ring-substituted benzyl (B1604629) cation. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, provide even more detailed structural information. nih.govnih.gov This allows for the differentiation of isomers, which have the same elemental composition but different arrangements of atoms. researchgate.net The high accuracy of LC/ESI-QTOF-MS, for example, has been used to determine the molecular mass and formulae of ions formed during the fragmentation of phenethylamine (B48288) derivatives, aiding in the elucidation of their structures. nih.gov

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Lost Neutral Fragment |

| 253.1234 | 170.0987 | C4H5F3 |

| 253.1234 | 83.0245 | C6H7F3N2 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. copernicus.org For this compound and its derivatives, NMR is critical for assigning stereochemistry and understanding conformational dynamics. researchgate.netnih.govresearchgate.net

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. youtube.com The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of protons in the molecule. For instance, the trifluoroethyl group would exhibit a characteristic quartet in the ¹H NMR spectrum due to coupling with the adjacent methylene (B1212753) protons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond correlations between atoms, which is essential for unambiguously assigning all proton and carbon signals in complex derivatives. ipb.pt

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. ipb.pt NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. This information can be used to determine the relative stereochemistry of substituents on the piperazine ring.

Furthermore, variable temperature (VT) NMR studies can provide insights into the conformational flexibility of the piperazine ring and the rotation of substituents. nih.govresearchgate.net The piperazine ring can exist in different chair or boat conformations, and VT-NMR can be used to determine the energy barriers between these conformations. nih.govresearchgate.net This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. researchgate.netnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for a Hypothetical this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 3.10 | m |

| H-3, H-5 | 2.80 - 2.95 | m |

| H-6 | 2.60 | m |

| -CH2CF3 | 3.25 | q |

This table is for illustrative purposes and does not represent actual experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the precise positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.

For derivatives of this compound, an X-ray crystal structure provides irrefutable proof of the molecule's constitution and stereochemistry. nih.gov It can confirm the relative and absolute configuration of chiral centers, which is often challenging to determine by other methods. For example, a study on 1,3,5-trifluoro-2,4,6-triiodobenzene–piperazine (2/1) used single-crystal X-ray structure analysis to reveal a halogen bond between an iodine atom and a nitrogen atom. nih.gov

The solid-state conformation revealed by X-ray crystallography can also provide valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties, including solubility and melting point. This information is critical for understanding the behavior of the compound in a solid dosage form.

Table 3: Example Crystallographic Data for a Hypothetical Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

This table is for illustrative purposes and does not represent actual experimental data.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers (non-superimposable mirror images). In pharmaceutical applications, it is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to separate and quantify the enantiomers is of utmost importance.

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. heraldopenaccess.usresearchgate.net

In a typical chiral HPLC method, a solution of the racemic or enantioenriched piperazine derivative is injected onto a column packed with a CSP. heraldopenaccess.usuma.es As the enantiomers pass through the column, they are separated based on their differential interactions with the chiral stationary phase. A detector, such as a UV detector, is used to quantify the amount of each enantiomer as it elutes from the column. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. researchgate.net

The development of a robust and reliable chiral separation method is a critical step in the development of any chiral drug. It is used to monitor the stereochemical outcome of asymmetric syntheses and to ensure the enantiomeric purity of the final active pharmaceutical ingredient.

Table 4: Example Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 10.2 | 99.5 |

| (S)-enantiomer | 12.5 | 0.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a valuable tool for the qualitative analysis of functional groups within a molecule. libretexts.orgnih.govyoutube.compressbooks.pub These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to the vibrational modes of their chemical bonds. americanpharmaceuticalreview.commdpi.com

In the context of research on this compound and its derivatives, FTIR and Raman spectroscopy can be used to quickly confirm the presence of key functional groups. nih.govnih.govmdpi.com For example, the C-F stretching vibrations of the trifluoroethyl group would give rise to strong and characteristic absorption bands in the infrared spectrum, typically in the region of 1100-1350 cm⁻¹. The N-H stretching vibration of the piperazine ring would appear as a band in the region of 3300-3500 cm⁻¹. pressbooks.pub

While vibrational spectroscopy is generally not used for primary structural elucidation in the same way as NMR and mass spectrometry, it serves as a rapid and convenient method for reaction monitoring and for confirming the identity of a compound by comparing its spectrum to that of a known reference standard. The combination of FTIR and Raman spectroscopy can provide complementary information, as some vibrational modes may be more active in one technique than the other. americanpharmaceuticalreview.com

Table 5: Characteristic Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-F Stretch | 1100 - 1350 |

| C-N Stretch | 1020 - 1250 |

This table provides general ranges for these functional groups.

Challenges and Future Directions in 2 2,2,2 Trifluoroethyl Piperazine Research

Overcoming Synthetic Hurdles and Improving Efficiency

Recent advancements in synthetic methodologies offer potential solutions. For instance, the development of protocols starting from α-amino acids can provide enantiomerically pure 2-substituted piperazines in a few steps. nih.gov One key transformation in such a route involves an aza-Michael addition. nih.gov While not yet specifically reported for 2-(2,2,2-trifluoroethyl)piperazine, adapting such methods could provide a more direct and efficient synthetic pathway.

Another significant challenge is the potential for side reactions and the need for complex purification procedures. The use of strong bases and reactive intermediates can lead to a mixture of products that are difficult to separate. unife.it Future research should focus on developing milder and more selective reaction conditions to minimize these issues.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages | Potential for this compound |

| Multi-step linear synthesis | Well-established transformations | Often low overall yield, laborious | Currently a common approach, but inefficient |

| From α-amino acids | Access to enantiomerically pure products, fewer steps nih.gov | May require specific protecting group strategies | High potential for efficient and stereoselective synthesis |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance nih.govresearchgate.net | Can have long reaction times, potential for metal contamination | Promising for direct C-H functionalization approaches |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility nih.gov | Initial setup costs, potential for clogging with solids | Ideal for optimizing reaction conditions and large-scale production |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the this compound scaffold remains largely underexplored. The presence of the electron-withdrawing trifluoroethyl group is expected to significantly influence the nucleophilicity and basicity of the piperazine (B1678402) nitrogens, as well as the reactivity of the C-H bonds on the ring. nih.gov

Future research should systematically investigate the reactivity of this compound in a variety of transformations. This includes exploring its behavior in reactions such as:

N-Arylation and N-Alkylation: While standard procedures exist, the specific impact of the trifluoroethyl group on the efficiency and regioselectivity of these reactions needs to be determined. nih.gov

C-H Functionalization: Direct functionalization of the piperazine ring at positions other than the nitrogen atoms is a major area of interest in modern organic synthesis. Developing methods for the selective C-H functionalization of this compound would open up new avenues for creating diverse derivatives.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the piperazine ring under various conditions could lead to the discovery of novel rearrangement pathways and the synthesis of other heterocyclic structures.

Development of Sustainable and Scalable Synthetic Methods

The principles of green chemistry are becoming increasingly important in the pharmaceutical and chemical industries. unife.itresearchgate.net Developing sustainable and scalable synthetic routes to this compound is a critical future direction. This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. researchgate.net

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. mdpi.com The use of reusable nanocatalysts is one promising approach. rsc.org

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch methods. nih.govillinois.eduacs.org

Photoredox catalysis, particularly with organic dyes, presents a sustainable approach for the synthesis of substituted piperazines. mdpi.com These methods often proceed under mild conditions and can avoid the use of toxic heavy metals. mdpi.com

Expanding the Scope of its Application as a Synthetic Building Block

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. acs.org The trifluoroethyl group can impart unique properties to a molecule, such as increased metabolic stability and enhanced binding affinity.

Future research should focus on expanding the utility of this building block in the synthesis of:

Novel Pharmaceutical Agents: Incorporating the this compound moiety into new drug candidates to explore its potential to improve pharmacokinetic and pharmacodynamic properties. nih.gov

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, and piperazine derivatives have also shown promise in this area. nih.gov

Functional Materials: Exploring the use of this compound in the development of new materials with tailored electronic or physical properties.

The diastereoselective synthesis of related 2-phenyl-3-(trifluoromethyl)piperazines highlights the potential for creating stereochemically defined piperazine scaffolds for drug discovery. acs.org

Unexplored Stereochemical Aspects and Their Synthetic Implications

Since this compound is a chiral molecule, the stereochemical aspects of its synthesis and reactivity are of paramount importance. The development of methods for the enantioselective synthesis of this compound is a major challenge and a significant area for future research.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce single enantiomers of this compound. This could involve the use of chiral catalysts or auxiliaries. rsc.org The synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation provides a potential strategy that could be adapted. rsc.org

Chiral Resolution: Investigating methods for the separation of the racemic mixture of this compound, such as chiral chromatography or diastereomeric salt formation. mdpi.com

Stereoselective Reactions: Studying the influence of the existing stereocenter on the stereochemical outcome of subsequent reactions. This is crucial for the synthesis of complex molecules with multiple stereocenters. rsc.org A patent for a new method for the synthesis of chiral 2-substituted piperazines has been filed, indicating the industrial interest in this area. google.com

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is constantly evolving, with new technologies emerging that can accelerate discovery and improve efficiency. The integration of these technologies into the research of this compound is a promising future direction.

Photoredox Catalysis: As mentioned previously, photoredox catalysis offers a powerful tool for the synthesis and functionalization of piperazines under mild conditions. princeton.edu This technology can enable novel transformations that are not possible with traditional methods. princeton.edu The use of visible light photoredox catalysis has been demonstrated for the synthesis of 2-substituted piperazines.

Flow Chemistry: The use of microreactors and continuous flow systems can enable the safe handling of hazardous reagents, improve reaction control, and facilitate rapid optimization and scale-up. nih.govnih.gov This is particularly relevant for exothermic reactions or those involving unstable intermediates. acs.org

High-Throughput Experimentation: Employing automated systems to rapidly screen a large number of reaction conditions can accelerate the discovery of optimal synthetic routes and novel transformations.

By embracing these emerging technologies, researchers can overcome many of the current challenges associated with the synthesis and application of this compound, unlocking its full potential as a valuable chemical entity.

Conclusion

Summary of Key Academic Contributions and Research Progress

Research into 2-(2,2,2-Trifluoroethyl)piperazine and its derivatives has yielded significant academic contributions, primarily centered on synthetic methodology and applications in medicinal and agricultural chemistry. A key achievement has been the development of methods for diastereoselective and enantiomerically pure synthesis, providing access to stereochemically defined trifluoromethylated piperazines. acs.orgresearchgate.net This was a critical step, as the introduction of the trifluoromethyl group is known to significantly alter a molecule's metabolic stability, basicity, and lipophilicity, properties crucial for drug design. researchgate.net

In the realm of medicinal chemistry, these piperazine (B1678402) derivatives have been identified as privileged scaffolds. researchgate.netnih.govmdpi.com Recent research has highlighted their potential as potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), with ongoing efforts to improve their antiviral activity and pharmacokinetic profiles. acs.org Derivatives have also been investigated as NK1 receptor antagonists for potential therapeutic uses and as antiproliferative agents against various cancer cell lines. researchgate.netnih.gov

Furthermore, the trifluoroethylpiperazine scaffold has found application in agricultural science. Novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to act as potential plant activators, enhancing systemic acquired resistance against plant viruses like the cucumber mosaic virus (CMV) and tobacco mosaic virus (TMV). nih.govnih.govfrontiersin.org These findings have opened new avenues for developing novel crop protection agents. nih.gov The collective research progress underscores the versatility of the this compound core in constructing functionally diverse molecules with significant biological activity.

Persistent Research Questions and Opportunities for Future Exploration

Despite the progress, several research questions remain, presenting opportunities for future investigation. A primary challenge lies in optimizing the properties of these compounds for practical applications. Key questions include:

Pharmacokinetic Optimization: How can the pharmacokinetic profiles, particularly the oral bioavailability and metabolic stability of medicinally relevant derivatives like SARS-CoV-2 Mpro inhibitors, be further enhanced to produce viable clinical candidates? acs.org

Expansion of Biological Targets: What other biological targets can be effectively modulated by this compound-based ligands? Exploring their activity against other viruses, bacteria, or enzyme classes could uncover new therapeutic applications. nih.gov

Mechanism of Action: For compounds showing promising activity, such as the antiproliferative and antiviral agents, what are the precise molecular mechanisms of action? nih.govmdpi.com Elucidating these pathways is crucial for rational drug design and optimization.

Scalable Synthesis: Can more efficient, cost-effective, and scalable synthetic routes to enantiomerically pure this compound be developed to meet potential demand for pharmaceutical or agrochemical development? researchgate.net

Structure-Activity Relationship (SAR) Deepening: While initial SAR studies have been conducted, a more profound understanding is needed. acs.orgnih.gov How do subtle structural modifications to the piperazine ring or its substituents influence potency, selectivity, and safety profiles across different biological targets?

Future exploration will likely focus on integrating computational modeling with synthetic chemistry to predict and design next-generation compounds with improved properties. The development of novel C-H functionalization techniques for the piperazine core could also provide rapid access to a wider diversity of analogues for screening. researchgate.net

Broader Impact of this compound Research on Chemical Sciences

The study of this compound has had a notable impact on several areas within the chemical sciences. Its primary contribution lies in reinforcing the value of fluorination as a strategic tool in medicinal chemistry. The unique electronic properties of the trifluoroethyl group have provided a clear demonstration of how fluorine substitution can be used to fine-tune the physicochemical and pharmacological properties of a drug scaffold. researchgate.net

Research in this area has also spurred advancements in synthetic organic chemistry. The need for stereochemically pure building blocks has led to the development of novel diastereoselective synthetic methodologies, expanding the toolkit available to synthetic chemists. acs.orgresearchgate.net

Moreover, the successful use of the piperazine moiety in these studies further cements its status as a "privileged scaffold" in drug discovery. researchgate.netmdpi.com The body of work on its trifluoroethyl derivatives provides a valuable case study and a foundation for the design of new bioactive molecules, influencing strategies not only in antiviral and anticancer research but also in the agrochemical field. nih.govnih.govnih.gov This research contributes to the broader understanding of structure-activity relationships and the rational design of functional molecules.

Q & A